An In-depth Technical Guide to 3-Methoxy-4-methylpiperidine: Properties, Characterization, and Handling
An In-depth Technical Guide to 3-Methoxy-4-methylpiperidine: Properties, Characterization, and Handling
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Its saturated, six-membered heterocyclic structure allows for diverse stereochemical arrangements and functionalization, making it a privileged scaffold in drug design. Within this class, 3-Methoxy-4-methylpiperidine presents itself as a valuable building block, offering a unique combination of a secondary amine, an ether linkage, and a chiral center. The presence of both a methoxy and a methyl group on the piperidine ring introduces stereoisomerism, primarily as cis and trans diastereomers, each with distinct spatial arrangements and, consequently, potentially different physicochemical and pharmacological properties. This guide provides an in-depth analysis of the physical and chemical properties of 3-Methoxy-4-methylpiperidine, its stereoisomers, and established protocols for its characterization, aimed at researchers and professionals in drug development.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of a molecule are critical in determining its behavior in both chemical reactions and biological systems. For 3-Methoxy-4-methylpiperidine, these properties are influenced by the interplay of the basic piperidine nitrogen, the polar methoxy group, and the nonpolar methyl group.
Molecular Identifiers
Accurate identification is paramount for sourcing and regulatory purposes. The compound exists as a racemic mixture of its cis and trans isomers, each with specific identifiers.
| Identifier | rac-(3R,4S)-3-methoxy-4-methylpiperidine (cis isomer) | trans-3-Methoxy-4-methyl-piperidine |
| CAS Number | 374794-73-7 (hydrochloride salt)[1] | 374794-73-7 (hydrochloride salt)[2] |
| Molecular Formula | C7H15NO | C7H15NO |
| Molecular Weight | 129.20 g/mol | 129.20 g/mol |
| IUPAC Name | rac-(3R,4S)-3-methoxy-4-methylpiperidine | (3S,4S)- or (3R,4R)-3-methoxy-4-methylpiperidine |
| SMILES | C[C@H]1CCCNC1 (representative enantiomer) | C[C@H]1CCCNC1 (representative enantiomer) |
| InChI | InChI=1S/C7H15NO/c1-6-5-8-4-3-7(6)9-2/h6-8H,3-5H2,1-2H3 | InChI=1S/C7H15NO/c1-6-5-8-4-3-7(6)9-2/h6-8H,3-5H2,1-2H3 |
Physical Properties
The physical properties of 3-Methoxy-4-methylpiperidine dictate its handling, formulation, and pharmacokinetic profile. While experimental data for the free base is sparse, properties can be inferred from related structures and are often reported for the more stable hydrochloride salt.
| Property | Value / Characteristic | Significance for Drug Development |
| Appearance | Colorless to pale yellow oil or solid. | Affects handling and formulation considerations. |
| Boiling Point | Not readily available for the free base. | Higher than parent piperidines due to increased molecular weight. |
| Solubility | Expected to be soluble in organic solvents (e.g., Chloroform, Methanol).[3] The hydrochloride salt is typically more water-soluble.[4] | Crucial for selecting appropriate solvents for synthesis, purification, and formulation. Water solubility of the salt form is advantageous for aqueous formulations. |
| pKa | Estimated to be around 10.5-11.0.[3][5] | The basicity of the piperidine nitrogen influences salt formation and the extent of ionization at physiological pH, which in turn affects receptor binding, cell permeability, and absorption. |
| LogP | Predicted to be in the range of 1.0-1.5. | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability, which is often desirable for oral bioavailability. |
Spectroscopic Profile for Structural Elucidation
Unambiguous characterization of 3-Methoxy-4-methylpiperidine and its isomers is critical. Spectroscopic methods provide the necessary detail to confirm structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the detailed structure and stereochemistry of organic molecules.
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¹H NMR: The proton NMR spectrum will show characteristic signals for the methoxy group (a singlet around 3.3-3.4 ppm), the methyl group (a doublet around 0.8-1.0 ppm), and a series of complex multiplets for the piperidine ring protons. The coupling constants and chemical shifts of the protons at C3 and C4 are crucial for distinguishing between cis and trans isomers.
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¹³C NMR: The carbon spectrum will display distinct signals for each of the seven carbons. The chemical shifts of the carbons bearing the methoxy and methyl groups, as well as the other ring carbons, will differ between the cis and trans isomers. For example, in related methylpiperidines, the chemical shifts are well-documented.[6]
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Sample Weighing: Accurately weigh 5-10 mg of the 3-Methoxy-4-methylpiperidine sample.
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Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O for the HCl salt) in a clean, dry NMR tube.
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Internal Standard: For quantitative analysis, add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).[6]
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Homogenization: Gently vortex or shake the tube until the sample is completely dissolved.
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Analysis: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C spectra.
Sources
- 1. nextsds.com [nextsds.com]
- 2. trans-3-Methoxy-4-methyl-piperidine hydrochloride | 374794-73-7 [sigmaaldrich.com]
- 3. 1-(3-Methoxypropyl)-4-piperidinamine | 179474-79-4 [chemicalbook.com]
- 4. CAS 625454-21-9: 3-(4-methoxybenzyl)piperidine hydrochlori… [cymitquimica.com]
- 5. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 6. rsc.org [rsc.org]
